N-Pyridin-3-yl-succinamic acid
Overview
Description
“N-Pyridin-3-yl-succinamic acid” is a chemical compound with the molecular formula C9H10N2O3 . It is also known by other names such as “4-oxo-4-(pyridin-3-ylamino)butanoic acid” and "4-oxo-4-(3-pyridylamino)butanoic acid" .
Molecular Structure Analysis
The molecular and crystal structure of “N-Pyridin-3-yl-succinamic acid” has been analyzed in detail by single crystal X-ray diffraction studies . The structure features strong structure directing O-H…N hydrogen bonded chains which are further interlinked by strong N-H…O hydrogen bonds and C-H…O interactions .Chemical Reactions Analysis
While specific chemical reactions involving “N-Pyridin-3-yl-succinamic acid” are not detailed in the retrieved sources, pyridine derivatives have been noted for their potential in various chemical reactions .Physical And Chemical Properties Analysis
“N-Pyridin-3-yl-succinamic acid” has a molecular weight of 194.19 g/mol . Other physical and chemical properties such as density, boiling point, flash point, vapor pressure, and refractive index are mentioned in a Chinese source , but the exact values for this specific compound are not provided in the retrieved English sources.Scientific Research Applications
Molecular and Crystal Structure Analysis
N-Pyridin-3-yl-succinamic acid has been analyzed for its molecular and crystal structure. Studies using single crystal X-ray diffraction revealed detailed structural characteristics, including strong structure-directing hydrogen bonds and a three-dimensional supramolecular structure (Naveen, Suresha, Sudha, Lokanath, & Suchetan, 2016).
Complex Formation in Chemical Reactions
The compound has been used in chemical reactions involving copper(II), forming various complexes. These complexes have been studied for their structural and spectroscopic characteristics, highlighting the diverse coordination modes of N-Pyridin-3-yl-succinamic acid (Lazarou, Chadjistamatis, Terzis, Perlepes, & Raptopoulou, 2010).
Role in Hydrogen Bonding and Molecular Interaction
Studies have shown the role of N-Pyridin-3-yl-succinamic acid derivatives in forming hydrogen bonds and interacting with other molecules, such as in the case of N,N′-Bis(pyridin-4-ylmethyl)succinamide–terephthalic acid interactions (Oliver, Lloyd, & Vries, 2005).
Catalytic Applications
The compound has been used in the preparation of optically active lactones via catalytic asymmetric hydrogenation, demonstrating its potential in catalytic applications (Takeda, Tachinami, Hosokawa, Aburatani, Inoguchi, & Achiwa, 1991).
Agricultural Applications
In agriculture, N-Pyridin-3-yl-succinamic acid derivatives have shown growth retarding activity in plants, indicating potential use in controlling plant growth (Sachs, Debie, Michael, Frank, & Creager, 1975).
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing various N-substituted succinamic acid compounds, including those with pyridin-3-yl groups. These studies focus on optimizing reaction conditions and characterizing the products (Qi-fan, 2010).
Nanomaterial and Sensor Applications
N-Pyridin-3-yl-succinamic acid has been used in the synthesis of novel nanomaterials, such as in the functionalization of smectite, and has applications in sensor technology (Topcu, Çağlar, Caglar, Coldur, Çubuk, Sarp, Gedik, Bozkurt Çırak, & Tabak, 2016).
Future Directions
properties
IUPAC Name |
4-oxo-4-(pyridin-3-ylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(3-4-9(13)14)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCDHMGBWOILNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351309 | |
Record name | N-Pyridin-3-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-yl-succinamic acid | |
CAS RN |
25604-13-1 | |
Record name | N-Pyridin-3-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-PYRIDYL)SUCCINAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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